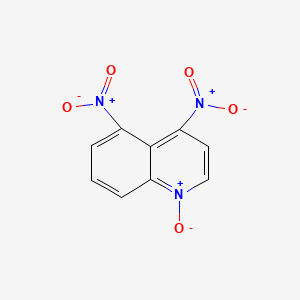

4,5-Dinitroquinoline 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dinitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O5/c13-10-5-4-8(12(16)17)9-6(10)2-1-3-7(9)11(14)15/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEAOAHNLWAJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=[N+](C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167365 | |

| Record name | Quinoline, 4,5-dinitro-, 1-oxide (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16238-73-6 | |

| Record name | Quinoline, 4,5-dinitro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016238736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dinitroquinoline 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 4,5-dinitro-, 1-oxide (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dinitroquinoline 1-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMS537S566 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4,5 Dinitroquinoline 1 Oxide and Its Analogues

Strategies for Quinoline (B57606) Core Construction and Functionalization

The construction of the quinoline scaffold is a well-established area of organic chemistry, with numerous named reactions providing access to a wide variety of substituted quinolines. researchgate.net These classical methods, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, form the bedrock upon which more complex derivatives are built. researchgate.net

Following the creation of the core structure, subsequent functionalization is required. For the target compound, the two most critical transformations are the regioselective introduction of nitro groups and the oxidation of the quinoline nitrogen.

The directing effects of the heterocyclic nitrogen atom and the N-oxide functional group are paramount in controlling the position of electrophilic nitration. The nitration of quinoline 1-oxide is particularly sensitive to the acidity of the reaction medium. Research has demonstrated that the regioselectivity of this reaction can be effectively controlled by manipulating the protonation state of the N-oxide.

Studies using various acid systems have shown that the O-protonated quinoline 1-oxide directs nitration to the 5- and 8-positions. elsevierpure.com Conversely, nitration of the free, unprotonated quinoline 1-oxide molecule occurs selectively at the 4-position. elsevierpure.com This dichotomy is fundamental to developing a synthetic route to the 4,5-dinitro isomer.

Further advancements have explored metal-free nitration conditions. For instance, a direct and eco-friendly method for the C-3 nitration of quinoline N-oxides has been developed using tert-butyl nitrite (B80452) as both the nitro source and the oxidant. rsc.orgresearchgate.net The introduction of substituents can also guide nitration, as seen in the regioselective nitration of 6-bromoquinoline-1-oxide at the C5 position.

Table 1: Regioselective Nitration of Quinoline 1-Oxide

| Substrate | Reagents/Conditions | Position(s) Nitrated | Reference |

|---|---|---|---|

| Quinoline 1-oxide (unprotonated) | Nitrating Agent (e.g., KNO₃/H₂SO₄) | 4-position | elsevierpure.com |

| Quinoline 1-oxide (O-protonated) | Nitrating Agent in strong acid | 5- and 8-positions | elsevierpure.com |

| Quinoline N-oxides | tert-Butyl Nitrite (TBN) | 3-position | rsc.orgresearchgate.net |

| 6-Bromoquinoline-1-oxide | Mild nitrating conditions | 5-position |

The conversion of a quinoline to its corresponding N-oxide is a crucial step that not only alters the electronic properties of the ring but also enables specific functionalization patterns, such as nitration at the 4-position. ontosight.ai The most common method for this transformation is the oxidation of the quinoline nitrogen using a peroxy acid.

A widely used procedure involves treating the parent quinoline with hydrogen peroxide in glacial acetic acid. cdnsciencepub.com Another effective oxidant is m-chloroperbenzoic acid (mCPBA), which can achieve high yields of the N-oxide product. researchgate.net It is important to note that steric hindrance can affect the efficiency of N-oxidation. For example, the presence of a methyl group at the 8-position of the quinoline nucleus has been shown to hinder the approach of the oxidizing agent to the nitrogen atom. cdnsciencepub.com

Table 2: Common Conditions for N-Oxidation of Quinolines

| Oxidizing Agent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Hydrogen Peroxide (30%) | Glacial Acetic Acid | Warm to 65-70°C | cdnsciencepub.com |

| m-Chloroperbenzoic acid (mCPBA) | Dichloroethane or other organic solvents | Room Temperature | researchgate.net |

Regioselective Nitration Protocols for Quinoline Derivatives

Advanced Synthetic Transformations for Dinitroquinoline Frameworks

The synthesis of dinitro-substituted quinolines requires robust methods for introducing multiple electron-withdrawing groups onto the heterocyclic frame. The relative positions of these groups are dictated by the specific synthetic sequence and the directing effects of the substituents already present on the ring.

The synthesis of dinitroquinoline derivatives typically involves the nitration of a mono-nitroquinoline precursor or the direct dinitration of a quinoline derivative. For example, the synthesis of 5,7-dinitroquinoline (B3054851) and its corresponding N-oxide has been efficiently achieved. researchgate.netresearchgate.net Similarly, 2-chloro-8-hydroxy-5,7-dinitroquinoline can be prepared via the dinitration of 2-chloro-8-hydroxyquinoline using fuming nitric acid and concentrated sulfuric acid at low temperatures. bsu.edu This highlights a common strategy where a quinoline core, often bearing other functional groups, is subjected to strong nitrating conditions to install two nitro groups simultaneously.

The synthesis of a specific isomer such as 4,5-Dinitroquinoline 1-oxide requires a more nuanced and controlled approach than the direct, forceful dinitration methods used for other isomers. Based on the principles of regioselectivity, a logical pathway involves a stepwise introduction of the nitro groups.

Synthesis of 4-Nitroquinoline (B1605747) 1-oxide : The first step is the nitration of quinoline 1-oxide under non-protonating (neutral or weakly acidic) conditions to direct the initial nitro group to the 4-position. elsevierpure.comontosight.ai

Nitration of 4-Nitroquinoline 1-oxide : The resulting 4-nitroquinoline 1-oxide would then be subjected to a second nitration step. The pre-existing nitro group at C4 is deactivating, while the N-oxide group, under strongly acidic (protonated) conditions, directs incoming electrophiles to the 5- and 8-positions. elsevierpure.com Therefore, performing the second nitration in a strong acid medium would be expected to install the second nitro group at the C5 position, yielding the desired this compound.

This controlled, stepwise approach contrasts with the synthesis of other isomers like 5,7-Dinitroquinoline N-oxide . The synthesis of this isomer can be achieved more directly, for instance, from the reaction of 2,4,6-trinitrotoluene (B92697) with cinnamaldehyde, which yields a 3-phenyl-5,7-dinitroquinoline-N-oxide derivative. jlu.edu.cn Another route involves the direct nitration of certain quinoline precursors where the electronic and steric factors favor substitution at the 5- and 7-positions. bsu.edusmolecule.com

Table 3: Synthetic Strategies for Dinitroquinoline N-Oxide Isomers

| Target Isomer | Precursor | Key Strategy / Reagents | Rationale / Reference |

|---|---|---|---|

| This compound | 4-Nitroquinoline 1-oxide | Nitration in strong acid | The protonated N-oxide group directs the second NO₂ group to the 5-position. elsevierpure.com |

| 5,7-Dinitroquinoline 1-oxide | 8-Hydroxyquinoline | Multi-step sequence including chlorination and dinitration (HNO₃/H₂SO₄) | Directing effects of hydroxyl and chloro groups, followed by strong nitration. bsu.edu |

| 5,7-Dinitroquinoline N-oxide | 5,7-Dinitroquinoline | Oxidation (e.g., with mCPBA) | N-oxidation as a final step after the dinitro framework is established. researchgate.netsmolecule.com |

Introduction of Multiple Nitro Groups

Exploration of Green Chemistry Principles in Dinitroquinoline N-Oxide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including quinolines, to mitigate the environmental impact of traditional methods. rsc.orgresearchgate.net Classical syntheses often rely on harsh conditions, toxic reagents, and significant waste generation. researchgate.net

Modern approaches focus on several key areas:

Alternative Energy Sources : Microwave-assisted and ultrasound-assisted syntheses are being explored to reduce reaction times and energy consumption. researchgate.net

Benign Catalysts and Solvents : The use of environmentally friendly catalysts, such as formic acid, and greener solvents like water or ionic liquids is gaining traction. ontosight.ai Nanocatalysts are also being employed to improve efficiency and facilitate catalyst recovery. researchgate.net

Atom Economy : One-pot and electrochemical syntheses are being developed to improve atom economy and reduce waste. researchgate.netCurrent time information in Bangalore, IN. For example, an electrochemical approach to the Friedländer reaction replaces hazardous chemical reductants with electricity. Current time information in Bangalore, IN.

While these green methodologies are most often reported for the initial construction of the quinoline core, their principles are applicable to the subsequent functionalization steps. The development of metal-free nitration protocols, such as the use of tert-butyl nitrite, represents a step toward more sustainable synthesis of nitro-functionalized quinolines. rsc.orgresearchgate.net Applying these green principles to the multi-step synthesis of complex molecules like this compound remains a key challenge for future research.

Chemical Reactivity and Mechanistic Studies of 4,5 Dinitroquinoline 1 Oxide

Nucleophilic Substitution Reactions at the Quinoline (B57606) Ring System

The quinoline ring in 4,5-dinitroquinoline 1-oxide is significantly activated towards nucleophilic substitution. This heightened reactivity is a consequence of the cumulative electron-withdrawing effects of the two nitro groups and the N-oxide function.

Influence of Nitro Group Position on Reactivity

The positions of the nitro groups at C4 and C5 are critical in directing nucleophilic attack. The nitro group at the 4-position, being in a para-like relationship to the ring nitrogen, strongly activates this position for nucleophilic substitution. This is a well-established phenomenon in the chemistry of 4-nitroquinoline (B1605747) 1-oxide (4-NQO). nih.gov In this compound, this effect is further amplified by the second nitro group at the 5-position, which also exerts an electron-withdrawing inductive effect.

Studies on related dinitroquinoline N-oxides, such as 5,7-dinitroquinoline (B3054851) N-oxide, have shown that the nitro group at the 5-position can be regioselectively substituted by nucleophiles like thiols and sodium azide. researchgate.net This suggests that in this compound, both the C4 and C5 positions are potential sites for nucleophilic attack, with the C4 position likely being the more reactive site due to the direct activation by the N-oxide group. The vicarious nucleophilic substitution (VNS) of hydrogen is another possible reaction pathway, particularly at positions ortho and/or para to the nitro groups. mdpi.com

Role of the N-Oxide Moiety in Activating Substitutions

The N-oxide group plays a pivotal role in activating the quinoline ring towards nucleophilic attack, especially at the C2 and C4 positions. It does so through both resonance and inductive effects. The N-oxide can be considered a pseudo-hydroxyl group, capable of stabilizing the intermediate Meisenheimer-type complexes formed during nucleophilic aromatic substitution. This activation is a general feature of heterocyclic N-oxides. nih.gov

In the context of this compound, the N-oxide group works in concert with the C4-nitro group to make the C4 position exceptionally electrophilic. This synergistic activation facilitates the displacement of the nitro group at C4 by a variety of nucleophiles.

Electrophilic Reactions and Derivatization

Given the presence of two strongly deactivating nitro groups and the N-oxide moiety, this compound is expected to be highly resistant to electrophilic aromatic substitution. The electron density of the aromatic system is significantly diminished, making reactions with electrophiles, such as nitration or halogenation, extremely difficult. Any such reaction would likely require forcing conditions and may lead to complex product mixtures or degradation of the starting material.

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of this compound is dominated by the reducible nitro groups. The reduction of these groups is a key process in the biological activity of related nitro-aromatic compounds.

Enzymatic and Non-Enzymatic Reduction Pathways

The enzymatic reduction of nitroquinolines has been extensively studied, particularly for the carcinogen 4-nitroquinoline 1-oxide. nih.gov It is understood that the nitro group is sequentially reduced to the nitroso, hydroxylamino, and finally the amino group. These reduction steps can be catalyzed by various cellular reductases. The hydroxylamino intermediate is often implicated as the ultimate carcinogenic species, capable of forming adducts with DNA. researchgate.net

It is highly probable that this compound undergoes similar enzymatic reduction pathways. The presence of two nitro groups would likely lead to a more complex series of reduction products. Non-enzymatic reduction can also be achieved using chemical reducing agents. For instance, nitroquinolines can be reduced to the corresponding aminoquinolines under mild conditions using reagents like stannous chloride. mdpi.com

The table below summarizes the typical reduction products of a generic nitroquinoline N-oxide, which are expected to be relevant for this compound.

| Reactant | Reducing Agent/Conditions | Major Product(s) |

| Nitroquinoline N-oxide | Enzymatic (e.g., DT-diaphorase) | Hydroxylaminoquinoline N-oxide, Aminoquinoline N-oxide |

| Nitroquinoline N-oxide | Chemical (e.g., SnCl2/HCl) | Aminoquinoline |

This table presents generalized reduction reactions for nitroquinoline N-oxides. Specific outcomes for this compound may vary.

Photoinduced Electron Transfer Studies in Quinoline N-Oxide Systems

Quinoline N-oxides are known to participate in photoinduced electron transfer (PET) reactions. nih.govohiolink.edu Upon photoexcitation, they can act as electron acceptors. Studies on 4-NQO have shown that it can undergo PET from various electron donors, including indole (B1671886) derivatives and amino acids like tryptophan. nih.gov This process leads to the formation of the 4-NQO radical anion.

The triplet excited state of 4-nitroquinoline N-oxide readily reacts with electron donors to form the radical anion, which can then be protonated on the oxygen atom of the N-oxide group to form a neutral radical. ohiolink.edu It is reasonable to assume that this compound would exhibit similar or even enhanced photo-reactivity due to the presence of two electron-withdrawing nitro groups, which would make it an even better electron acceptor in its excited state.

Coordination Chemistry and Complex Formation with Lewis Acids

The chemistry of heteroaromatic N-oxides is significantly influenced by the ability of the N-oxide oxygen atom to act as a coordination site for Lewis acids. While specific studies on the coordination chemistry of this compound are limited, extensive research on the closely related compound, 4-nitroquinoline 1-oxide (NQO), provides a clear and representative model for these interactions. The principles derived from NQO are directly applicable, as the fundamental electronic behavior and the primary site of Lewis acid interaction—the N-oxide oxygen—are common to both molecules. The presence of a second nitro group in the 4,5-dinitro derivative is expected to further enhance the electron-acceptor properties discussed below.

The oxygen atom of the N-oxide group in nitro-quinoline N-oxides is a potent electron donor site, readily interacting with various Lewis acids. mdpi.comnih.gov This interaction is classified as an n,ν type, where the N-oxide oxygen provides a lone pair of electrons (n-donor) to an empty orbital of the Lewis acid (ν-acceptor), such as boron trifluoride (BF₃) or metal cations like zinc(II).

Studies on 4-nitroquinoline 1-oxide (NQO) have demonstrated that coordination with Lewis acids like BF₃, ZnCl₂, or even protons (H⁺) profoundly alters the electronic properties of the entire molecule. mdpi.comnih.gov This complexation leads to several key effects:

Enhanced Electron-Acceptor Ability : The coordination of a Lewis acid to the N-oxide oxygen withdraws electron density from the aromatic system. This significantly enhances the π-acceptor (π-acid) character of the quinoline ring. mdpi.com Electrochemical measurements show that the formation of an adduct, such as [NQO·BF₃], results in a positive shift of the acceptor's reduction potential by approximately 0.5 V compared to the free N-oxide, indicating a much greater ability to accept electrons. rsc.org

Lowered LUMO Energy : Computational studies confirm that coordination to a Lewis acid lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the N-oxide. mdpi.comnih.gov A lower LUMO energy makes the molecule more susceptible to nucleophilic attack and enhances its ability to form charge-transfer complexes.

Increased Electrostatic Potential : The formation of a complex with a Lewis acid increases the positive electrostatic potential on the surface of the N-oxide's aromatic rings. mdpi.comnih.gov This heightened potential strengthens intermolecular interactions, particularly the formation of charge-transfer complexes with π-electron donors like pyrene (B120774). mdpi.com

These electronic modifications activate the nitro-quinoline N-oxide system. For instance, complexation with Lewis acids has been shown to substantially accelerate the rate of nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net The adducts formed between 4-nitroquinoline N-oxide and Lewis acids like boron trifluoride or hydrogen chloride are stable 1:1 complexes where the donor-acceptor interaction is confirmed to involve the N-oxide oxygen. scirp.org

X-ray crystallography has been instrumental in elucidating the precise structures of complexes formed between nitro-quinoline N-oxides and Lewis acids. The structural data for complexes of 4-nitroquinoline 1-oxide (NQO) serve as excellent models for understanding the coordination environment of this compound.

Boron Trifluoride Adducts: In ternary complexes involving NQO, a π-donor (like pyrene), and a Lewis acid (like BF₃), the crystal structure of [(pyrene)₂·NQO·BF₃] reveals that the BF₃ molecule is coordinated directly to the oxygen atom of the N-oxide group. rsc.org The resulting O-B bond distance is approximately 1.52 Å, which is a typical length for such adducts. rsc.org Within these structures, the NQO·BF₃ unit and the pyrene molecules form π-stacked arrangements, with interplanar separations of about 3.35 Å, characteristic of charge-transfer complexes. rsc.org The interaction with pyrene causes a slight elongation of the N-O bond in the NQO moiety compared to the isolated molecule.

Zinc(II) Complexes: Reaction of NQO with zinc chloride (ZnCl₂) in the presence of pyrene and tetrahydrofuran (B95107) (THF) yields dark red crystals of [ZnCl₂(THF)(NQO)]₂(pyrene)₃ . mdpi.com In this complex, each zinc(II) ion is coordinated to one NQO molecule, one THF molecule, and two chloride ions. mdpi.com The coordination again occurs through the N-oxide oxygen, explicitly demonstrating its role as the primary binding site for the metal center. Each of the coordinated NQO ligands, in turn, forms a 1:1 π-stacked complex with a pyrene molecule. mdpi.com

The table below summarizes key structural parameters obtained from X-ray diffraction studies of NQO-Lewis acid complexes.

| Complex | Lewis Acid | Key Bond | Bond Length (Å) | Coordination Geometry of Metal | Reference |

|---|---|---|---|---|---|

| [(pyrene)₂·NQO·BF₃] | BF₃ | O-B | ~1.52 | Tetrahedral (Boron) | rsc.org |

| [ZnCl₂(THF)(NQO)]₂(pyrene)₃ | ZnCl₂ | Zn-O (N-oxide) | Not specified | Distorted Tetrahedral (Zinc) | mdpi.com |

| [NPO·BF₃] | BF₃ | O-B | 1.522 | Tetrahedral (Boron) |

Note: The data for [NPO·BF₃] (4-nitropyridine 1-oxide with boron trifluoride) is included for comparison of the O-B bond length in a related N-oxide system.

Advanced Spectroscopic and Structural Elucidation of 4,5 Dinitroquinoline 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While specific experimental NMR data for 4,5-Dinitroquinoline 1-oxide is not extensively reported in the readily available literature, the expected spectral features can be predicted based on its structure and by comparison with related compounds, such as other substituted quinolines and their N-oxides.

High-Resolution ¹H and ¹³C NMR Techniques

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. The five protons on the quinoline (B57606) ring system would each produce a distinct signal, likely appearing as doublets or multiplets due to spin-spin coupling with neighboring protons. The presence of the electron-withdrawing nitro groups and the N-oxide moiety would significantly influence the chemical shifts, generally causing a downfield shift of the protons, particularly those in close proximity to these functional groups. For instance, the proton at position 2 (H-2) is anticipated to be significantly deshielded due to the adjacent N-oxide.

¹³C NMR: The carbon-13 NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The chemical shifts of these carbons would be highly dependent on the electronic environment. The carbons directly attached to the nitro groups (C-4 and C-5) are expected to be significantly deshielded, appearing at lower field. The N-oxide group also influences the chemical shifts of the carbons in the pyridine (B92270) ring. By comparison with data for compounds like 6-bromo-5-nitroquinoline (B1267105) 1-oxide, the carbon signals can be assigned based on their expected electronic environment. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | Downfield (e.g., 8.5-9.0) | Deshielded |

| H2 | Downfield (e.g., 8.5-9.0) | - |

| C3 | Mid-range aromatic | Shielded relative to C2/C4 |

| H3 | Mid-range aromatic | - |

| C4 | Highly deshielded | Highly deshielded |

| C4a | Aromatic quaternary | Aromatic quaternary |

| C5 | Highly deshielded | Highly deshielded |

| C6 | Aromatic | Aromatic |

| H6 | Aromatic | - |

| C7 | Aromatic | Aromatic |

| H7 | Aromatic | - |

| C8 | Aromatic | Aromatic |

| H8 | Aromatic | - |

| C8a | Aromatic quaternary | Aromatic quaternary |

Note: The values in this table are predictive and based on general principles and comparison with related structures. Actual experimental values may vary.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, a cross-peak between H-2 and H-3, and between H-6, H-7, and H-8 would confirm their connectivity within the respective rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for each C-H pair.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C-4, C-5, C-4a, and C-8a) by observing their long-range couplings to nearby protons. For example, H-2 and H-3 would show correlations to C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could help to confirm the substitution pattern by showing through-space interactions between protons on the same face of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Characteristic Vibrational Modes of Nitro and N-Oxide Groups

The IR spectrum of this compound is characterized by the distinct vibrational modes of its functional groups. The nitro groups (NO₂) typically exhibit strong symmetric and asymmetric stretching vibrations. The N-oxide group (N→O) also has a characteristic stretching frequency. A study on isotopically labelled organic nitrogenous compounds provides some experimental IR data for 4,5-Dinitroquinoline-1-oxide. researchgate.net

Interactive Data Table: Observed IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

| 1190 | medium | C-H in-plane bending or other skeletal vibrations |

| 1159 | weak | C-H in-plane bending or other skeletal vibrations |

| 1135 | weak | C-H in-plane bending or other skeletal vibrations |

| 1097 | weak | C-H in-plane bending or other skeletal vibrations |

| 1070 | weak | C-H in-plane bending or other skeletal vibrations |

| 987 | weak | Ring vibrations |

| 978 | weak | Ring vibrations |

| 953 | weak | C-H out-of-plane bending |

| 902 | weak | C-H out-of-plane bending |

Data sourced from a thesis on the preparation of isotopically labelled organic nitrogenous compounds. researchgate.net The assignments are tentative and based on general regions for these vibrations.

In addition to these, strong absorptions corresponding to the asymmetric and symmetric stretching of the NO₂ groups are expected in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The N-O stretching vibration of the N-oxide group is typically observed in the 1200-1300 cm⁻¹ region. A complete vibrational assignment would benefit from Raman spectroscopy, which provides complementary information, particularly for symmetric vibrations and skeletal modes.

Conformational Insights from Vibrational Spectra

While the quinoline ring system is largely planar, the nitro groups may be slightly twisted out of the plane of the ring to minimize steric strain. This can lead to subtle changes in the vibrational frequencies and the appearance of new bands in the spectrum. Detailed analysis of the vibrational spectra, potentially aided by computational modeling, could provide insights into the preferred conformation of the nitro groups relative to the quinoline ring.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₉H₅N₃O₅), the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (approximately 235.15 g/mol ). researchgate.net

The fragmentation pattern would be indicative of the compound's structure. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) and nitric oxide (NO). The N-oxide functionality can also lead to characteristic fragmentation, such as the loss of an oxygen atom.

Predicted Fragmentation Pattern:

[M - O]⁺: Loss of the oxygen atom from the N-oxide group.

[M - NO₂]⁺: Loss of a nitro group.

[M - 2NO₂]⁺: Sequential loss of both nitro groups.

[M - O - NO₂]⁺: Loss of the N-oxide oxygen and a nitro group.

Analysis of the relative abundances of these fragment ions would provide further confirmation of the structure of this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, the molecular formula is established as C₉H₅N₃O₅. HRMS provides the exact mass, distinguishing it from other compounds that may have the same nominal mass. The calculated exact mass for the neutral molecule is 235.02292027 Da. nih.gov This high level of precision is crucial for confirming the elemental composition and for differentiating the compound from potential isomers or isobaric interferences in complex samples.

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₅N₃O₅ | nih.gov |

| Molecular Weight | 235.15 g/mol | nih.gov |

Fragmentation Pathways and Isomeric Differentiation

Tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of this compound. While specific fragmentation data for this exact isomer is not extensively published, the fragmentation behavior can be predicted based on the known patterns of related nitroaromatic and N-oxide compounds. cdnsciencepub.com Common fragmentation pathways for nitro-substituted quinoline N-oxides under electron impact or collision-induced dissociation include:

Loss of an oxygen atom from the N-oxide group ([M-O]⁺).

Loss of nitric oxide (NO) from a nitro group ([M-NO]⁺).

Loss of nitrogen dioxide (NO₂) from a nitro group ([M-NO₂]⁺).

Consecutive losses , such as the loss of oxygen followed by the loss of a nitro group.

Cleavage of the quinoline ring system , often involving the loss of HCN or CO after initial functional group losses. cdnsciencepub.com

Differentiation of dinitroquinoline 1-oxide isomers via mass spectrometry is challenging but achievable. The relative positions of the nitro groups influence the stability of the fragment ions, leading to different relative intensities in the mass spectrum. For example, the proximity of the nitro groups in the 4,5-isomer could potentially lead to unique rearrangement and fragmentation pathways not observed in other isomers, such as 4,6- or 4,8-dinitroquinoline (B15479523) 1-oxide. Techniques like ion-molecule reactions or detailed analysis of MSⁿ fragmentation patterns can exploit these subtle differences to achieve isomeric differentiation.

X-ray Crystallography for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction for Absolute Configuration

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While this technique is also used to determine the absolute configuration of chiral molecules, this compound is an achiral molecule, meaning it is superimposable on its mirror image. Therefore, the concept of absolute configuration does not apply.

Analysis of Intermolecular Interactions in the Crystal Lattice

The way molecules pack together in a crystal is governed by intermolecular interactions. In the crystal lattice of nitroaromatic compounds, several types of non-covalent interactions are expected to play a significant role. For this compound, these would include:

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. In the crystal structure of 4-NQO complexes, these stacking interactions are prominent. mdpi.com

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the highly polar N-oxide and nitro functional groups. These dipoles will align in the crystal lattice to maximize attractive interactions.

Weak Hydrogen Bonding: Although there are no strong hydrogen bond donors, weak C-H···O hydrogen bonds can form between the aromatic C-H groups and the oxygen atoms of the nitro and N-oxide groups on adjacent molecules. These interactions, while individually weak, collectively contribute to the stability of the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs light in the ultraviolet and visible regions. The spectrum of a conjugated aromatic system like this compound is characterized by absorptions arising from the promotion of electrons from lower energy orbitals to higher energy orbitals. libretexts.org

The key electronic transitions expected for this molecule are:

π → π* transitions: These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the extensive conjugated system of the quinoline ring. The presence of two nitro groups further extends this conjugation, typically shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted quinoline 1-oxide.

n → π* transitions: These lower-intensity transitions involve the promotion of non-bonding electrons (from the oxygen atoms of the N-oxide and nitro groups) to antibonding π* orbitals. These transitions occur at longer wavelengths than the main π → π* transitions. libretexts.org

Studies on the related 4-Nitroquinoline (B1605747) 1-oxide show strong absorption bands in the UV region, which are sensitive to the solvent environment. mdpi.com For this compound, one would expect a complex spectrum with multiple absorption bands corresponding to these different electronic transitions.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Intensity |

|---|---|---|

| π → π* | Bonding π to Antibonding π* | High |

Theoretical and Computational Investigations of 4,5 Dinitroquinoline 1 Oxide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4,5-Dinitroquinoline 1-oxide at the atomic and electronic levels.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of many-body systems like molecules. wikipedia.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to optimize the molecular geometry and determine the ground-state energies of compounds. bhu.ac.in This approach has been widely applied to various heterocyclic compounds, including quinoline (B57606) derivatives, to predict their structural parameters and thermodynamic properties such as heat capacity, enthalpy, and entropy. scirp.org For N-oxide compounds, DFT is instrumental in understanding the influence of the N-oxide group on the electronic and structural characteristics of the molecule. The introduction of the N→O coordination bond can significantly alter the electronic distribution and reactivity compared to the parent heterocycle. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the reactive behavior of molecules by visualizing the electrostatic potential on the molecular surface. researchgate.netresearchgate.net The MEP map reveals regions of positive and negative potential, indicating electrophilic and nucleophilic sites, respectively. For aromatic N-oxides, the MEP surface is crucial for analyzing noncovalent interactions. researchgate.netd-nb.info In related nitro-substituted N-oxides like 4-nitroquinoline-N-oxide (NQO), the MEP map shows positive potentials over the C-NO2 fragment, which are enhanced by coordination to a Lewis acid, thereby strengthening interactions with bases. researchgate.netmdpi.com This suggests that for this compound, the nitro groups and the N-oxide moiety would create distinct regions of positive and negative electrostatic potential, governing its intermolecular interactions. The positive potential regions are susceptible to nucleophilic attack, while the negative potential regions are prone to electrophilic attack. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity and electronic properties of molecules. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ossila.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. scirp.orgresearchgate.net

For N-oxide energetic compounds, the HOMO is often localized on the N-oxide group, while the LUMO tends to be localized on the nitro-rich substituted groups. researchgate.net In similar quinoline systems, the calculated HOMO-LUMO energy gap provides insights into the charge transfer that occurs within the molecule. scirp.org The analysis of FMOs for this compound would be crucial in predicting its reactivity patterns and electronic transitions.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of this compound is essential for predicting its physical and biological properties.

Exploration of Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules. nih.gov By simulating the motions of atoms and molecules over time, MD can provide insights into the dynamic properties of a compound in a solvent environment. nih.govresearchgate.net These simulations are valuable for understanding how a molecule like this compound behaves in solution, including its conformational flexibility and interactions with solvent molecules. researchgate.netanalis.com.my The dynamic behavior can influence the molecule's reactivity and its ability to interact with other molecules. For instance, MD simulations can reveal how solvent molecules arrange around the solute and how this solvation structure affects the solute's properties and reaction pathways. researchgate.net

Computational Mechanistic Studies of Reactions and Interactions

Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms and intermolecular interactions of reactive molecules like this compound. Although detailed computational studies specifically focused on this compound are limited in publicly accessible literature, the methodologies employed for analogous compounds, particularly 4-nitroquinoline (B1605747) 1-oxide (4-NQO), offer a clear blueprint for such investigations. These studies are crucial for understanding the molecule's reactivity, potential biological activity, and behavior in various chemical systems.

Transition State Localization and Reaction Pathway Determination

The exploration of a chemical reaction at a theoretical level involves mapping out the potential energy surface (PES) that connects reactants to products. Key to this process is the localization of transition states (TS), which represent the maximum energy point along the minimum energy reaction pathway. Identifying the TS allows for the calculation of activation energies, providing insight into the reaction's kinetics and feasibility.

Computational approaches, primarily based on Density Functional Theory (DFT), are the workhorse for these investigations. mdpi.com For a molecule like this compound, a typical study would involve modeling its reactions, such as nucleophilic aromatic substitution (SNAr) or reduction of the N-oxide or nitro groups.

A relevant example is the computational study of the deoxygenation of various heterocyclic N-oxides, including the related 4-nitroquinoline N-oxide, using iodide and formic acid. rsc.org In such a study, the reaction mechanism is meticulously detailed by calculating the Gibbs free energy profile. rsc.org The process involves:

Identifying Intermediates: Locating all stable species (local minima on the PES) along the proposed reaction coordinate.

Locating Transition States: Using algorithms like the Berny optimization to find the first-order saddle point (the TS) connecting two intermediates or an intermediate with a reactant/product. rsc.org

Verifying the Pathway: Performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified TS correctly connects the intended reactant and product minima.

For instance, in the deoxygenation of pyridine (B92270) N-oxide (a parent compound to quinoline N-oxide), DFT calculations revealed the intricate role of formic acid as a Brønsted-activator, which enhances the electrophilicity of the N-oxide and enables a nucleophilic attack by iodide. rsc.org The study calculated a Gibbs energy barrier of +20.1 kcal mol⁻¹ for a key hydrogen transfer step. rsc.org A similar methodological approach could be applied to understand the reactions of this compound, where the additional nitro group at the C5 position would be expected to significantly influence the electronic structure and, consequently, the reaction barriers and pathways.

Table 1: Common Computational Methods for Reaction Pathway Analysis

| Method/Technique | Purpose | Typical Software |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and energies. | Gaussian, ORCA, AMS |

| Transition State (TS) Search | Localization of the saddle point on the potential energy surface (e.g., using Berny algorithm). | Gaussian, ORCA |

| Intrinsic Reaction Coordinate (IRC) | Verification that a TS connects the correct reactants and products. | Gaussian, ORCA |

Binding Energy Calculations for Intermolecular Associations

The biological and chemical activity of a compound is often dictated by its non-covalent interactions with other molecules, such as proteins, DNA, or other small molecules. researchgate.net Computational chemistry allows for the precise calculation of the strength of these interactions, expressed as binding energy.

While specific binding energy calculations for this compound are not prominent in the literature, extensive studies on 4-NQO provide a clear framework. 4-NQO is known to interact with DNA bases and proteins, and these interactions have been modeled computationally. researchgate.netmdpi.comacs.org A notable study combined experimental and computational methods to explore the complexes formed between 4-NQO and the polycyclic aromatic hydrocarbon pyrene (B120774), driven by multicenter donor-acceptor bonding. mdpi.com

In this study, DFT calculations were used to determine the interaction energies (ΔEint) of the stacked complexes. To gain deeper insight, an Energy Decomposition Analysis (EDA) was performed. EDA dissects the total interaction energy into physically meaningful components:

ΔEelstat: The classical electrostatic interaction between the unperturbed charge distributions of the molecules.

ΔEPauli: The Pauli repulsion arising from the overlap of electron clouds (a purely quantum mechanical effect).

ΔEoi: The orbital interaction energy, which accounts for charge transfer and polarization.

ΔEdisp: The dispersion energy, which accounts for van der Waals interactions.

The study showed that coordinating the N-oxide's oxygen atom to a Lewis acid like ZnCl₂ or a proton significantly strengthened the binding with pyrene by increasing both the electrostatic attraction and the orbital interaction components. mdpi.com This type of analysis would be directly applicable to this compound to understand how its two nitro groups affect its ability to form π-stacked complexes or other intermolecular associations. The strong electron-withdrawing nature of the two nitro groups and the N-oxide moiety would likely make it a potent π-acceptor.

Table 2: Example of Energy Decomposition Analysis for N-Oxide Complexes

| Energy Component | Description |

|---|---|

| ΔEint | Total Interaction Energy |

| ΔEelstat | Electrostatic Attraction |

| ΔEPauli | Pauli Repulsion |

| ΔEoi | Orbital (Charge-Transfer) Interaction |

| ΔEdisp | Dispersion Interaction |

This table illustrates the components of binding energy calculated in typical DFT studies of intermolecular complexes. mdpi.com

In Silico Prediction of Spectroscopic Parameters

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Methods exist to calculate parameters for Nuclear Magnetic Resonance (NMR), infrared (IR), and UV-Visible (UV-Vis) spectroscopy. Although a dedicated study predicting the full spectroscopic profile of this compound is not available, the general methodologies are well-established and have been applied to numerous related heterocyclic and nitroaromatic compounds. mdpi.com

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard (e.g., tetramethylsilane, TMS) to yield the chemical shifts (δ). The accuracy of these predictions is often high enough to help assign experimental spectra, especially for complex molecules.

Vibrational (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the second derivatives of the energy with respect to the atomic positions of the optimized molecular structure. This analysis yields the frequencies and intensities of the fundamental vibrational modes. These predicted frequencies often have a systematic error due to the harmonic approximation and basis set limitations, so they are commonly scaled by an empirical factor to improve agreement with experimental data. Such calculations would be invaluable for identifying characteristic vibrational modes of this compound, such as the N-O stretch and the symmetric and asymmetric stretches of the two NO₂ groups.

UV-Visible Spectroscopy: The prediction of electronic absorption spectra (UV-Vis) is accomplished using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com Following a ground-state geometry optimization, TD-DFT calculations are performed to obtain the vertical excitation energies (corresponding to the absorption maxima, λmax) and the oscillator strengths (corresponding to the absorption intensity). These calculations can help interpret the electronic transitions, for example, by identifying them as π→π* or n→π* transitions, and understanding how the different functional groups (N-oxide, nitro groups) contribute to the observed absorption bands.

Table 3: Computational Methods for Spectroscopic Parameter Prediction

| Spectroscopy Type | Computational Method | Predicted Parameters |

|---|---|---|

| NMR | DFT with GIAO | Chemical Shifts (δ), Coupling Constants (J) |

| Infrared (IR) | DFT Frequency Analysis | Vibrational Frequencies (cm⁻¹), Intensities |

Table 4: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4-Nitroquinoline 1-oxide | 4-NQO |

| Pyridine N-oxide | - |

| Pyrene | - |

Structure Reactivity Relationships and Analogues of Dinitroquinoline N Oxides

Systematic Studies of Substituted Dinitroquinoline N-Oxides

The introduction of nitro groups and N-oxide functionalities into the quinoline (B57606) scaffold significantly influences the molecule's electronic properties and reactivity. These substitutions create a class of compounds with a wide range of chemical behaviors, making them valuable for systematic studies in medicinal and materials chemistry.

Comparative Analysis of Isomeric Dinitroquinoline N-Oxides (e.g., 4,6-Dinitroquinoline 1-oxide, 5,7-Dinitroquinoline (B3054851) N-oxide)

The positions of the two nitro groups on the quinoline N-oxide ring system have a profound impact on the compound's chemical reactivity. For instance, in 5,7-dinitroquinoline N-oxide, the 5-nitro group is susceptible to regiospecific substitution by nucleophiles like thiols or sodium azide. researchgate.netresearchgate.net This selectivity is a key feature that allows for the synthesis of previously inaccessible quinoline derivatives. researchgate.netresearchgate.net

In contrast, information regarding the specific reactivity of 4,6-dinitroquinoline 1-oxide is less detailed in the available literature, though it is used as an intermediate in chemical synthesis. cymitquimica.com The synthesis of 2-chloro-8-hydroxy-5,7-dinitroquinoline highlights another facet of reactivity, where nitration follows the introduction of other substituents. bsu.edu

The following table provides a comparative overview of the properties of these isomers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactivity Features |

| 4,5-Dinitroquinoline 1-oxide | C₉H₅N₃O₅ | 235.15 nih.gov | Induces bulky DNA adducts. |

| 4,6-Dinitroquinoline 1-oxide | C₉H₅N₃O₅ | 235.15 | Used as a synthetic intermediate. cymitquimica.com |

| 5,7-Dinitroquinoline N-oxide | C₉H₅N₃O₅ | 235.15 researchgate.net | Undergoes regiospecific substitution of the 5-NO₂ group. researchgate.netresearchgate.net |

Impact of Nitro Group Position on Chemical Behavior

The position of the nitro group on the quinoline ring is a critical determinant of the molecule's chemical reactivity and biological activity. For example, the unreactive nature of 2-nitroquinoline (B99525) in certain reactions contrasts sharply with the reactivity of 5-nitroquinoline (B147367) under similar conditions.

Nitration of quinoline itself, when treated with fuming nitric acid in the presence of fuming sulfuric acid, yields a mixture of 5-nitroquinoline and 8-nitroquinoline. uop.edu.pk This demonstrates that the inherent electronic properties of the quinoline ring direct the position of electrophilic substitution.

The reactivity towards nucleophiles is also heavily influenced by the nitro group's location. In many nitrogen-containing heterocycles, direct amination can be challenging and result in a mixture of products. scispace.com However, the formation of an N-oxide intermediate can activate the ring for more selective nucleophilic substitution. scispace.com

Comparison with Mononitroquinoline N-Oxides (e.g., 4-Nitroquinoline (B1605747) 1-oxide)

The number of nitro groups on the quinoline N-oxide backbone significantly alters the electronic landscape of the molecule, leading to distinct differences in reactivity and chemical properties.

Variations in Electronic Properties and Reactivity Profiles

4-Nitroquinoline 1-oxide (4-NQO) is a well-studied mononitro derivative known for its potent biological activity. nih.govwikipedia.org The presence of the N-oxide and a single nitro group at the 4-position makes the compound a good electron acceptor, which is a key factor in its reactivity. ias.ac.inmdpi.com The nitro group in 4-NQO can be replaced by various other functional groups, highlighting its electrophilic nature. nih.gov

In contrast, dinitroquinoline N-oxides, such as this compound, are even more powerful oxidizing agents due to the presence of two electron-withdrawing nitro groups. ias.ac.in This increased electron deficiency can, however, lead to instability, with some dinitro compounds being destroyed before they can reach their intended target in biological systems. ias.ac.in The coordination of N-oxides to Lewis acids like zinc(II) can further enhance their electron-accepting properties by lowering the energy of their Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The following table summarizes the electronic properties of selected nitroquinoline N-oxides.

| Compound | Key Electronic Features |

| 4-Nitroquinoline 1-oxide | Good π-acceptor; the nitro group can be readily substituted. nih.govias.ac.in |

| Dinitroquinoline N-oxides | Powerful oxidizing agents; increased electron deficiency compared to mononitro derivatives. ias.ac.in |

Influence of Nitro Group Count on Chemical Transformations

The number of nitro groups directly impacts the types of chemical transformations a quinoline N-oxide can undergo. While 4-NQO is a versatile precursor for synthesizing a variety of substituted quinolines, the reactivity of dinitro derivatives is often dominated by their strong oxidizing nature. ias.ac.inmdpi.com

The presence of multiple nitro groups generally increases the explosive tendencies of aromatic nitro compounds. scbt.com This high reactivity can be both a useful tool in synthesis and a significant safety consideration. The increased electron-withdrawing effect of two nitro groups makes the quinoline ring highly susceptible to nucleophilic attack, as seen in the selective substitution of the 5-nitro group in 5,7-dinitroquinoline N-oxide. researchgate.net

Design Principles for Modulating Chemical Properties

The chemical properties of quinoline N-oxides can be fine-tuned by strategically altering the substituents on the quinoline ring. The introduction of electron-withdrawing groups, such as nitro groups, or electron-donating groups can significantly modify the electronic distribution and, consequently, the reactivity of the molecule. mdpi.comnih.gov

Key design principles include:

Position of Substituents: The location of functional groups on the quinoline ring dictates their influence on reactivity. For example, an 8-methyl substituent can hinder the N-oxidation of the quinoline nitrogen. cdnsciencepub.com

Number of Nitro Groups: Increasing the number of nitro groups enhances the oxidizing power of the molecule but may also decrease its stability. ias.ac.inscbt.com

N-Oxide Functionality: The N-oxide group itself alters the reactivity of the quinoline ring, often making it more susceptible to both electrophilic and nucleophilic substitution compared to the parent heterocycle. nih.gov It can also be a site for coordination with Lewis acids, further modifying the electronic properties. nih.gov

By applying these principles, chemists can design and synthesize novel quinoline N-oxide derivatives with tailored reactivity for specific applications in fields ranging from organic synthesis to medicinal chemistry.

Advanced Methodologies in Intermolecular Chemical Interaction Studies

Mechanistic Studies of Covalent Adduct Formation with Nucleophiles

The chemical reactivity of 4,5-Dinitroquinoline 1-oxide and its metabolites allows for the formation of covalent adducts with various biological nucleophiles. These interactions are central to its biological activity and have been the subject of detailed mechanistic investigations.

Interactions with Nucleic Acid Constituents (e.g., Deoxyguanosine, Deoxyadenosine) at a Molecular Level

This compound (4-NQO) is known to be a potent mutagen that can form bulky DNA adducts. Its metabolic activation is a critical step in its interaction with nucleic acids. wikipedia.org The compound is metabolized to a highly reactive species, 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO), which then forms covalent adducts with DNA bases. nih.gov

The primary sites of adduction on DNA are the purine (B94841) bases, specifically deoxyguanosine and deoxyadenosine. Research has identified that Ac-4HAQO can form covalent bonds at the C8 or N2 positions of deoxyguanosine and the N6 position of deoxyadenosine. nih.govaacrjournals.org These adducts are stable and disrupt the normal structure and function of DNA. wikipedia.org

Detailed studies have elucidated the specific structures of these adducts. One of the major adducts formed is N⁴-(guan-8-yl)-4-aminoquinoline 1-oxide. jst.go.jp The formation of these adducts can lead to mutations, particularly G:C to T:A transversions, during DNA replication. semanticscholar.org This is because the adducted guanine (B1146940) can mispair with adenine (B156593) instead of cytosine. semanticscholar.org

The interaction of 4-NQO with deoxyribodinucleotides has also been investigated using techniques like absorption spectra and NMR. nih.govosti.gov These studies have shown that 4-NQO can intercalate into DNA, with the orientation of the molecule depending on the specific DNA sequence. nih.gov For example, in complexes with (dpCpG)2 and (dpGpC)2, the nitro group of 4-NQO is thought to lie in the major groove, while in complexes with (dpTpA)2 and (dpApT)2, it appears to project into the minor groove. nih.gov

The formation of these DNA adducts is a key initiating event in the genotoxicity of 4-NQO. oup.com The presence of these bulky lesions in DNA can interfere with replication and transcription, and if not repaired, can lead to mutations and chromosomal aberrations. nih.gov

Table 1: Observed DNA Adducts of this compound Metabolites

| Metabolite | DNA Base | Position of Adduction | Reference |

|---|---|---|---|

| 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO) | Deoxyguanosine | C8 or N2 | nih.govaacrjournals.org |

| 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO) | Deoxyadenosine | N6 | nih.govaacrjournals.org |

| 4-hydroxyaminoquinoline 1-oxide | Guanine | C8 | nih.gov |

| 4-hydroxyaminoquinoline 1-oxide | Guanine | Not specified | nih.gov |

Investigation of Protein-Compound Interactions

Studies have shown that 4-NQO can induce the formation of DNA-protein crosslinks, which are irreversible and contribute to its genotoxicity. nih.govfrontiersin.org The formation of these crosslinks can physically block DNA replication and transcription, leading to cell cycle arrest and apoptosis. frontiersin.org

Research using cultured mouse fibroblasts has demonstrated that 4-NQO and its derivatives can cause the scission of proteins that are linked to DNA. nih.gov A strong correlation was observed between the ability of various 4-NQO derivatives to induce this scission and their carcinogenic potency. nih.gov Furthermore, treatment of FM3A cells with 4-NQO resulted in a slower sedimentation of the DNA-protein complex, indicating an alteration in its structure. nih.gov This study also identified the induction of a 92 K protein in the DNA-protein complex following 4-NQO treatment. nih.gov

The interaction of 4-NQO with specific proteins has also been investigated. Laser flash photolysis studies have examined the photoinduced electron transfer (PET) from amino acids like tyrosine and tryptophan, as well as model proteins such as lysozyme (B549824) and bovine serum albumin (BSA), to 4-NQO. acs.org These studies suggest that proteins associated with DNA may be involved in the chemical's carcinogenic mechanism. acs.org The interaction between proteins and 4-NQO can create a confined environment for radical pairs, which is a necessary condition for observing magnetic field effects. acs.org

Role of Reactive Species in Chemical Transformations

Generation and Detection of Reactive Oxygen Species (ROS) in Chemical Systems

The metabolic activation of this compound (4-NQO) is a key process that leads to the generation of reactive oxygen species (ROS). nih.gov This process involves the enzymatic reduction of the nitro group of 4-NQO. wikipedia.org This reduction can lead to the formation of superoxide (B77818) radicals (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). researchgate.netnih.govspringermedizin.de

Several methods have been employed to detect the generation of ROS in chemical systems containing 4-NQO. Fluorescent probes are commonly used for this purpose. For instance, dichlorofluorescin diacetate can be used to detect hydrogen peroxide, and hydroethidine is used for superoxide detection. researchgate.net Another approach involves the use of chemiluminescent probes, such as trans-1-(2'-Methoxyvinyl)pyrene, which is highly sensitive and selective for singlet oxygen. thermofisher.com

Electron paramagnetic resonance (EPR) spectrometry, also known as electron spin resonance (ESR), is another powerful technique for detecting and identifying free radicals. oup.com In a cell-free system, the addition of 4-NQO to a solution containing iron and glutathione (B108866) (GSH) resulted in the time-dependent appearance of prominent radical signals when using the spin-trapping agent 5,5-dimethyl-1-pyroline-N-oxide (DMPO). semanticscholar.orgoup.com

The generation of ROS by 4-NQO is significant because these species can directly damage cellular components, including DNA, lipids, and proteins. springermedizin.de The depletion of intracellular antioxidants, such as glutathione, can exacerbate the effects of ROS. researchgate.netnih.gov

Table 2: Methods for Detecting ROS Generated by this compound

| Detection Method | Detected ROS | Probe/Agent | Reference |

|---|---|---|---|

| Fluorescence | Hydrogen Peroxide | Dichlorofluorescin diacetate | researchgate.net |

| Fluorescence | Superoxide | Hydroethidine | researchgate.net |

| Chemiluminescence | Singlet Oxygen | trans-1-(2'-Methoxyvinyl)pyrene | thermofisher.com |

Mechanisms of Oxidative Damage to Organic Molecules

The reactive oxygen species (ROS) generated during the metabolism of this compound (4-NQO) can inflict significant damage on a variety of organic molecules, most notably DNA. nih.govpeerj.com This oxidative damage is a critical component of the compound's genotoxicity, alongside the formation of bulky DNA adducts. aacrjournals.orgsemanticscholar.org

One of the most well-characterized forms of oxidative DNA damage induced by 4-NQO is the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.govresearchgate.net This lesion is a product of the oxidation of guanine in DNA. researchgate.net The generation of superoxide, hydrogen peroxide, and hydroxyl radicals by 4-NQO metabolism directly contributes to the formation of 8-OHdG. researchgate.net The presence of 8-OHdG in DNA is mutagenic, as it can lead to G:C to T:A transversion mutations during DNA replication. semanticscholar.org

In addition to DNA, ROS can also damage other organic molecules. For example, they can initiate lipid peroxidation by attacking the lipids in cell membranes. springermedizin.de This process can lead to a cascade of further damage and the generation of more reactive species. Furthermore, proteins are also susceptible to oxidative damage, which can lead to alterations in their structure and function. springermedizin.de

The oxidative stress caused by 4-NQO is also characterized by the depletion of intracellular antioxidants, such as glutathione (GSH). researchgate.netnih.gov GSH plays a crucial role in detoxifying ROS, and its depletion can enhance the damaging effects of these reactive species. nih.gov

Development of Chemical Probes and Analytical Techniques

The study of this compound (4-NQO) and its interactions has necessitated the development and application of various chemical probes and analytical techniques. These tools are essential for detecting the compound and its metabolites, identifying the resulting DNA and protein adducts, and quantifying the extent of oxidative damage.

For the detection of reactive oxygen species (ROS) generated by 4-NQO, a range of fluorescent and chemiluminescent probes have been utilized. Probes such as dichlorofluorescin diacetate and hydroethidine allow for the detection of hydrogen peroxide and superoxide, respectively. researchgate.net More advanced probes, like the MitoSOX Red mitochondrial superoxide indicator, have been developed for more specific applications. thermofisher.com

Analytical techniques such as high-performance liquid chromatography (HPLC) are crucial for separating and quantifying 4-NQO and its metabolites, including 4-hydroxyaminoquinoline 1-oxide (HAQO) and 4-aminoquinoline (B48711) 1-oxide (AQO). researchgate.net HPLC can be coupled with fluorescence and UV absorbance detectors for simultaneous analysis. researchgate.net Furthermore, HPLC is used to measure the levels of oxidative DNA damage products like 8-hydroxydeoxyguanosine (8OHdG) in biological samples. oup.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical tool used in the study of 4-NQO. peerj.com It offers high sensitivity and specificity for identifying metabolites in complex biological matrices like serum. peerj.com However, the thermal instability of 4-NQO can present challenges for GC-MS analysis, often requiring complementary use of HPLC. researchgate.net

To investigate the formation of DNA adducts, techniques like ³²P-postlabeling and mass spectrometry are employed. nih.gov The CometChip assay, a high-throughput version of the comet assay, can be used to measure both DNA strand breaks and oxidative DNA damage when combined with enzymes like formamidopyrimidine DNA glycosylase (Fpg). nih.gov For detailed analysis of mutations, error-corrected sequencing methods such as duplex sequencing have proven valuable. nih.gov

Spectroscopic methods, including absorption spectra and nuclear magnetic resonance (NMR), have been instrumental in probing the non-covalent interactions between 4-NQO and DNA, such as intercalation. nih.govosti.gov Electron paramagnetic resonance (EPR) spectrometry is the primary method for the direct detection and characterization of free radical species generated during 4-NQO metabolism. semanticscholar.orgoup.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-acetoxyaminoquinoline-1-oxide |

| 4-aminoquinoline 1-oxide |

| 4-hydroxyaminoquinoline 1-oxide |

| 5,5-dimethyl-1-pyroline-N-oxide |

| 8-hydroxy-2'-deoxyguanosine |

| Adenine |

| Bovine serum albumin |

| Cytosine |

| Deoxyadenosine |

| Deoxyguanosine |

| Dichlorofluorescin diacetate |

| Glutathione |

| Guanine |

| Hydroethidine |

| Hydrogen peroxide |

| Hydroxyl radical |

| Lysozyme |

| MitoSOX Red |

| Superoxide |

| trans-1-(2'-Methoxyvinyl)pyrene |

| Tryptophan |

Future Research Directions in 4,5 Dinitroquinoline 1 Oxide Chemistry

Novel Synthetic Routes to Highly Functionalized Derivatives

The development of efficient and versatile synthetic routes is paramount for exploring the chemical space of 4,5-Dinitroquinoline 1-oxide derivatives. Current synthetic approaches to quinoline (B57606) N-oxides often involve multi-step procedures. rsc.org Future research should focus on developing more streamlined and atom-economical methods.

Modern synthetic strategies that could be applied and optimized for this compound include:

Transition Metal-Catalyzed C-H Functionalization: Recent advances in transition-metal catalysis, particularly with palladium, copper, and cobalt, have enabled the direct functionalization of C-H bonds in heterocyclic compounds. mdpi.comrsc.org These methods offer a powerful tool for introducing a wide range of substituents onto the quinoline core, bypassing the need for pre-functionalized starting materials. Future work could explore the regioselective C-H functionalization of the this compound scaffold to generate a library of novel derivatives.

Multi-component Reactions: One-pot multi-component reactions (MCRs) provide a rapid and efficient means of assembling complex molecules from simple starting materials. rsc.orgrsc.org Investigating novel MCRs that incorporate the this compound core or its precursors could lead to the discovery of highly functionalized and structurally diverse derivatives with unique properties.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly accelerate reaction times, improve yields, and enhance reaction control. mdpi.comnih.gov Applying flow chemistry and microwave irradiation to the synthesis of this compound and its analogs could lead to more efficient and scalable production, facilitating further research into their properties and applications.

A key challenge in the synthesis of functionalized this compound derivatives will be controlling the regioselectivity of the reactions due to the presence of two deactivating nitro groups. Future synthetic endeavors should aim to develop methodologies that allow for precise control over the position of new functional groups.

Exploration of Unprecedented Chemical Reactivities

The electron-deficient nature of the this compound ring system, a consequence of the two nitro groups and the N-oxide functionality, suggests a rich and potentially unique reactivity profile. mdpi.com While the reactivity of the related 4-NQO is well-documented, particularly its metabolic activation to a DNA-damaging agent, the specific chemical behavior of the dinitro derivative is largely uncharted territory. nih.gov

Future investigations should focus on:

Nucleophilic Aromatic Substitution (SNA_r_) Reactions: The highly electron-deficient aromatic ring should be susceptible to nucleophilic attack. A study on 5,7-dinitroquinoline (B3054851) and its N-oxide has shown regiospecific substitution of the 5-NO2 group by thiols or sodium azide. researchgate.net Systematic studies with a diverse range of nucleophiles could reveal novel substitution patterns and lead to the synthesis of previously inaccessible derivatives.

Reductive Cyclization Reactions: The two nitro groups offer the potential for selective or sequential reduction, which could be followed by intramolecular cyclization to generate novel heterocyclic systems fused to the quinoline core.

Photochemical Reactivity: The presence of nitro groups and the N-oxide moiety suggests that this compound may exhibit interesting photochemical properties. Irradiation could lead to rearrangements, cyclizations, or the generation of reactive intermediates with unique synthetic applications.

Coordination Chemistry: The N-oxide and nitro groups can act as ligands for metal ions. mdpi.comnih.gov Exploring the coordination chemistry of this compound with various metals could lead to the formation of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties.

Integration of Advanced Experimental and Computational Techniques

To gain a deeper understanding of the structure, properties, and reactivity of this compound and its derivatives, a synergistic approach combining advanced experimental and computational methods is essential.

Advanced Spectroscopic and Crystallographic Analysis: The use of sophisticated techniques such as 2D NMR spectroscopy, X-ray crystallography, and high-resolution mass spectrometry will be crucial for the unambiguous characterization of novel derivatives. nih.gov These methods provide detailed information about molecular structure, conformation, and intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. elixirpublishers.comjchemrev.com Computational studies can be used to:

Predict the regioselectivity of reactions.

Elucidate reaction mechanisms.

Calculate spectroscopic data to aid in structural assignment.

Model interactions with biological targets.

The integration of experimental data with computational predictions will accelerate the discovery and development of new derivatives with desired properties.

Development of Structure-Based Chemical Design Principles

A systematic exploration of the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound derivatives is crucial for the rational design of new molecules with specific functions. scispace.commsu.edu

Future research in this area should involve:

Systematic Synthesis of Analog Libraries: The creation of diverse libraries of this compound analogs with systematic variations in their substitution patterns is a prerequisite for robust SAR/SPR studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of the molecules with their observed biological activity or physical properties. researchgate.net These models can then be used to predict the properties of virtual compounds and guide the design of new, more potent, or selective molecules.

Molecular Docking and Dynamics Simulations: For derivatives with potential biological applications, molecular docking and dynamics simulations can be employed to study their interactions with target proteins or nucleic acids. researchgate.net This can provide insights into the molecular basis of their activity and guide the design of improved analogs.

By combining synthetic chemistry with computational modeling and biological or materials testing, it will be possible to develop a set of design principles that can be used to create novel this compound derivatives with tailored properties for a range of applications.

Q & A

Q. What are the primary safety protocols for handling 4,5-dinitroquinoline 1-oxide in laboratory settings?

Methodological Answer:

- Ventilation: Ensure local exhaust ventilation to minimize inhalation exposure .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if ventilation is insufficient .